molecular formula C17H36O2 B13758324 2-Pentadecan-8-yloxyethanol CAS No. 70709-96-5

2-Pentadecan-8-yloxyethanol

Cat. No.: B13758324
CAS No.: 70709-96-5
M. Wt: 272.5 g/mol
InChI Key: MTLHVFLJNLGKNG-UHFFFAOYSA-N
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Description

2-Pentadecan-8-yloxyethanol is an organic compound with the molecular formula C17H36O2 It is a long-chain ether alcohol, which means it contains both ether and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentadecan-8-yloxyethanol typically involves the reaction of 1-bromo-8-pentadecanol with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethoxide group, forming the desired ether alcohol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced through large-scale organic synthesis techniques, which may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Pentadecan-8-yloxyethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ether group can be reduced to form an alcohol.

    Substitution: The ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Formation of pentadecan-8-one or pentadecanoic acid.

    Reduction: Formation of 2-pentadecanol.

    Substitution: Formation of various substituted ether alcohols.

Scientific Research Applications

2-Pentadecan-8-yloxyethanol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Studied for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Pentadecan-8-yloxyethanol is not well-documented. as an amphiphilic molecule, it can interact with both hydrophobic and hydrophilic environments. This property allows it to integrate into cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Pentadecanol: A similar compound with a hydroxyl group instead of an ether group.

    Pentadecane: A hydrocarbon with a similar carbon chain length but lacking functional groups.

    2-Pentadecanone: A ketone with a similar carbon chain length.

Uniqueness

2-Pentadecan-8-yloxyethanol is unique due to its combination of ether and alcohol functional groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis and industrial applications.

Properties

CAS No.

70709-96-5

Molecular Formula

C17H36O2

Molecular Weight

272.5 g/mol

IUPAC Name

2-pentadecan-8-yloxyethanol

InChI

InChI=1S/C17H36O2/c1-3-5-7-9-11-13-17(19-16-15-18)14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3

InChI Key

MTLHVFLJNLGKNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCCCC)OCCO

Origin of Product

United States

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